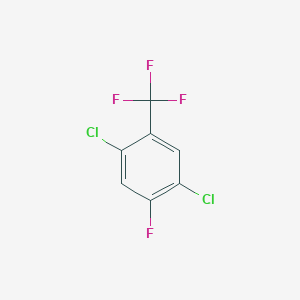

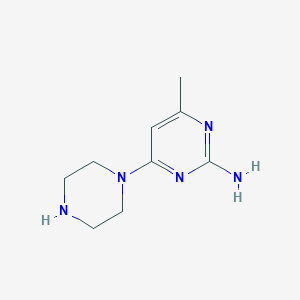

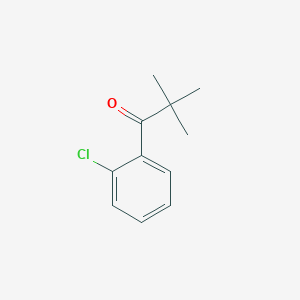

![molecular formula C13H15N3 B1601142 3-(1-メチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1H-ピロロ[2,3-b]ピリジン CAS No. 325975-67-5](/img/structure/B1601142.png)

3-(1-メチル-1,2,3,6-テトラヒドロピリジン-4-イル)-1H-ピロロ[2,3-b]ピリジン

概要

説明

Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, although many substituted tetrahydropyridines are known . 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known dopaminergic neurotoxin .

Synthesis Analysis

The synthesis of tetrahydropyridines has been reported in literature . For example, a palladium-catalyzed cyclization-Heck reaction of allenamides enables an efficient one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .Chemical Reactions Analysis

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .科学的研究の応用

神経変性疾患研究

この化合物は、テトラヒドロピリジン(THP)成分のために、パーキンソン病などの病状を模倣する神経毒性効果が研究されている分子と密接に関連しています。 THP部分は、ヒトのパーキンソン病の原因となる神経毒性代謝産物を生成する化合物の合成に関与することが判明しています 。これは、神経変性疾患を研究し、潜在的な神経保護剤を試験するための動物モデルを作成するための貴重なツールとなります。

抗がん剤開発

この化合物に存在するTHP環系は、抗がん特性を持つ天然物と合成医薬品の両方で確認されています 。THP環系への様々な置換基の導入は、特に抗炎症剤や抗がん剤として薬理学的特性に有意な影響を与えてきました。この化合物は、新しい抗がん剤の設計と発見におけるリード化合物として役立つ可能性があります。

抗炎症薬合成

研究では、抗炎症薬の開発におけるTHP含有モチーフの重要性が強調されています 。THP環の構造的柔軟性により、様々な置換基を導入することができ、結果として得られる化合物の抗炎症特性を強化することができます。この化合物は、改善された有効性と副作用の軽減を備えた新しい抗炎症剤の合成に使用できます。

血脳関門透過性研究

THP構造を含む化合物は、血脳関門(BBB)を透過する能力のために注目を集めてきました 。この特性は、中枢神経系(CNS)薬の開発に不可欠です。問題の化合物は、BBBを横切る輸送メカニズムを研究し、CNS活性治療薬を開発するために使用できます。

構造活性相関(SAR)研究

様々な生物活性化合物にTHP環系が存在するため、SAR研究の興味深い対象となっています 。THP環上の置換基を変更することにより、研究者は分子構造と生物活性との関係を調査できます。この化合物は、より強力で選択的な薬物の設計に関する洞察を提供する可能性があります。

ドーパミン神経毒素の合成

この化合物のTHP成分は、パーキンソン病などの病気の病態生理を研究するために不可欠なドーパミン神経毒素の合成に使用される分子に関連しています 。これは、動物モデルでパーキンソン病を誘発するために使用でき、神経保護戦略を試験するためのプラットフォームを提供します。

酸化ストレス研究

THP関連化合物の代謝産物は、多くの病気の要因である酸化ストレスを引き起こすことが示されています 。この化合物は、酸化ストレスのメカニズムを研究し、その影響を軽減する可能性のある抗酸化物質をスクリーニングするために使用できます。

薬物送達システム開発

BBBを透過する可能性があるため、この化合物はCNSを標的とする薬物送達システムの担体として検討できます 。治療薬を脳に直接輸送するように改変することで、神経疾患の治療効果を高めることができます。

作用機序

Target of Action

The primary target of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .

Mode of Action

This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide . This inhibition can lead to changes in nitric oxide-mediated signaling pathways .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key neurotransmitter involved in various functions, including pain perception . By inhibiting nNOS, this compound can potentially modulate these functions .

Pharmacokinetics

It’s worth noting that the compound’s ability to selectively inhibit nnos over other isoforms of the enzyme suggests a favorable distribution profile .

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can potentially alleviate conditions such as pain, where nitric oxide signaling plays a significant role . For instance, one study showed that a similar compound was able to reverse thermal hyperalgesia in a model of neuropathic pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy through drug-drug interactions . The compound was shown to be either inactive or a very weak inhibitor of human cytochrome p450 enzymes, indicating a low potential for such interactions .

Safety and Hazards

生化学分析

Biochemical Properties

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neuronal nitric oxide synthase (nNOS), which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes . The interaction between 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine and nNOS is selective, meaning it preferentially inhibits nNOS over other forms of nitric oxide synthase, such as endothelial NOS and inducible NOS .

Cellular Effects

The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting nNOS, it can reduce the production of nitric oxide, which in turn affects signaling pathways that rely on this molecule . This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. Its inhibition of nNOS involves binding to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition can lead to a decrease in nitric oxide levels, which has downstream effects on various signaling pathways and physiological processes. Additionally, this compound may influence other enzymes and proteins, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of nNOS, resulting in long-term changes in nitric oxide levels and associated cellular processes . The stability of the compound in various experimental conditions is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, it may selectively inhibit nNOS without significant adverse effects. At higher doses, it could potentially cause toxicity or other adverse effects due to excessive inhibition of nitric oxide production . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of nNOS affects the metabolic flux of nitric oxide production, which can influence various physiological processes . Additionally, this compound may interact with other metabolic enzymes, altering metabolite levels and overall metabolic activity.

Transport and Distribution

The transport and distribution of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions is essential for determining how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with nNOS and other biomolecules, affecting its overall biochemical activity.

特性

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFARDFRKAIVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477483 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325975-67-5 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

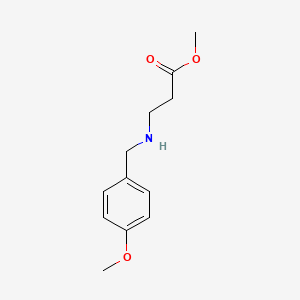

![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)

![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)

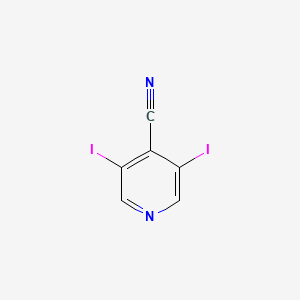

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)